![molecular formula C21H21FN4O B6492357 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine CAS No. 1326883-95-7](/img/structure/B6492357.png)
6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine (FPCQ) is a novel quinoline-based compound that has been widely studied for its potential therapeutic applications. FPCQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, FPCQ has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In addition, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to inhibit the growth of several tumor cell lines, including melanoma and glioblastoma. In inflammation, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of pro-inflammatory enzymes, such as COX-2 and LOX. Finally, in neurological disorders, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to reduce the expression of several proteins associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit high specificity and selectivity for binding to neurofibrillary tangles (nfts), which are pathological markers of several neurodegenerative diseases .
Biochemical Pathways
Compounds with similar structures have been reported to affect the fgfr signaling pathway, which plays an essential role in various types of tumors .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity, suggesting that they may inhibit cell growth or division .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to be an effective inhibitor of several enzymes, including COX-2 and LOX. Furthermore, 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine has been found to induce apoptosis in a variety of cancer cell lines and to reduce the expression of proteins associated with Alzheimer's disease, Parkinson's disease, and Huntington's disease.
The limitations of using 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine in laboratory experiments include its potential toxicity and lack of long-term safety data. In addition, the exact mechanism of action of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine is not yet fully understood, and further research is needed to determine its full therapeutic potential.
Zukünftige Richtungen
For the study of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine include the development of more effective synthesis methods, the elucidation of its exact mechanism of action, and the evaluation of its long-term safety and efficacy. In addition, further research is needed to determine the potential therapeutic applications of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine in a variety of diseases, including cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential synergistic effects of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine when used in combination with other drugs.
Synthesemethoden
6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine can be synthesized through a number of different methods, including the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of triethylamine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 6-fluoro-3-(piperidine-1-carbonyl)-N-[(pyridin-2-yl)methyl]quinolin-4-amine. Other methods of synthesis include the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of triethylamine and the reaction of piperidine-1-carbonyl chloride with 2-methyl-3-fluoroquinoline in the presence of pyridine.
Eigenschaften
IUPAC Name |
[6-fluoro-4-(pyridin-2-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c22-15-7-8-19-17(12-15)20(25-13-16-6-2-3-9-23-16)18(14-24-19)21(27)26-10-4-1-5-11-26/h2-3,6-9,12,14H,1,4-5,10-11,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNGZHCNBFEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((pyridin-2-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.